A Technical Guide to the Physicochemical Characterization of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
A Technical Guide to the Physicochemical Characterization of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a substituted oxindole derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is fundamental to its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in public literature, this guide details the established methodologies for determining these critical parameters. By providing a framework for its characterization, we aim to empower researchers to generate reliable data for formulation development, pharmacokinetic studies, and quality control.
Introduction
Substituted oxindoles are a significant class of heterocyclic compounds, with many derivatives exhibiting a wide range of biological activities.[1][2] (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, with its characteristic oxindole core, carboxylic acid moiety, and dimethyl-substituted benzene ring, presents a unique profile for investigation. The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior, from its solubility and dissolution rate to its stability and bioavailability. This guide will delve into the key physical parameters of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid and the experimental protocols necessary for their precise measurement.
Core Physicochemical Properties
A foundational understanding of a compound's physical characteristics is paramount. Below are the key identifiers for (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | [3][4][5] |
| Molecular Weight | 219.24 g/mol | [3][4][5] |
| CAS Number | 915919-65-2 | [4][5] |
| Appearance | Solid (predicted) |
Experimental Determination of Physical Properties
The following sections outline the standard experimental procedures for characterizing the key physical properties of a solid organic compound like (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.
Melting Point
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
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Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
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Heating Rate: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
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Observation: The temperatures at which the first drop of liquid appears (onset) and at which the entire solid has melted (completion) are recorded as the melting range.
For context, the melting point of the related unsubstituted compound, (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, has been reported as 146 °C.[6][7]
Solubility
Solubility is a critical parameter influencing a drug's absorption and formulation. It is typically determined in various solvents relevant to pharmaceutical development.
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions of different pH) in a sealed vial.
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Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
The relationship between a compound's structure and its solubility can be visualized as follows:
Caption: Ionization equilibrium of the carboxylic acid moiety.
Spectroscopic Characterization
While not strictly physical properties, spectroscopic data are integral to the structural confirmation and characterization of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
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Mass Spectrometry (MS): Provides the exact mass of the molecule and its fragmentation pattern, confirming the molecular weight and elemental composition. [6]* Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O stretch of the oxindole ring.
Conclusion
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